molecular formula C18H21NO3 B7704327 (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate CAS No. 714924-10-4

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate

Cat. No.: B7704327
CAS No.: 714924-10-4
M. Wt: 299.4 g/mol
InChI Key: KFYFMBXDVWVCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFMBXDVWVCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322553
Record name (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714924-10-4
Record name (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Esterification: The quinoline derivative is then reacted with cyclohexanecarboxylic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, and interact with various proteins, leading to its biological effects. The ester group may also play a role in enhancing the compound’s lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate: A similar compound with a hydroxyl group instead of an oxo group.

    Quinoline derivatives: Such as chloroquine and quinine, which are well-known for their antimalarial properties.

Uniqueness

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is unique due to its specific substitution pattern and ester linkage, which may confer distinct biological and chemical properties compared to other quinoline derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.